
Spectroscopic Profile of Methyl trans-4-
Aminocyclohexanecarboxylate Hydrochloride: A

Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:

Methyl trans-4-

Aminocyclohexanecarboxylate

Hydrochloride

Cat. No.: B168856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
trans-4-aminocyclohexanecarboxylate hydrochloride (CAS No: 61367-07-5). Due to the

limited availability of publicly accessible, experimentally verified spectra for this specific

compound, this document presents predicted spectroscopic data based on the analysis of its

chemical structure and comparison with analogous compounds. Detailed experimental

protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties
IUPAC Name: methyl trans-4-aminocyclohexane-1-carboxylate hydrochloride

Molecular Formula: C₈H₁₆ClNO₂

Molecular Weight: 193.67 g/mol [1][2][3]

Appearance: White to off-white solid[4][5]

Solubility: Soluble in water
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for methyl trans-4-
aminocyclohexanecarboxylate hydrochloride. These predictions are based on established

principles of spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: D₂O)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.70 s 3H -OCH₃

~3.10 tt 1H H-4 (CH-NH₃⁺)

~2.40 tt 1H H-1 (CH-COOCH₃)

~2.20 m 2H H-2e, H-6e

~2.05 m 2H H-3e, H-5e

~1.60 m 2H H-2a, H-6a

~1.45 m 2H H-3a, H-5a

s = singlet, tt = triplet of triplets, m = multiplet

Table 2: Predicted ¹³C NMR Data (Solvent: D₂O)
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Chemical Shift (ppm) Assignment

~176.0 C=O

~52.0 -OCH₃

~49.0 C-4 (CH-NH₃⁺)

~42.0 C-1 (CH-COOCH₃)

~30.0 C-2, C-6

~28.0 C-3, C-5

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (Solid State, KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

3000-2800 Strong, Broad N-H stretch (from -NH₃⁺)

2950, 2860 Medium-Strong C-H stretch (cyclohexane)

~1735 Strong C=O stretch (ester)

~1600 Medium N-H bend (asymmetric)

~1510 Medium N-H bend (symmetric)

~1240 Strong C-O stretch (ester)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)
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m/z Possible Fragment

157 [M - HCl]⁺•

126 [M - HCl - OCH₃]⁺

98 [M - HCl - COOCH₃]⁺

59 [COOCH₃]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of methyl trans-4-aminocyclohexanecarboxylate
hydrochloride for ¹H NMR (20-30 mg for ¹³C NMR).

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

deuterium oxide (D₂O) or methanol-d₄). Ensure complete dissolution.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

¹H NMR:

Spectral Width: -2 to 12 ppm

Pulse Angle: 30-45°

Acquisition Time: 2-4 seconds
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Relaxation Delay: 1-2 seconds

Number of Scans: 16-64

¹³C NMR:

Spectral Width: 0 to 200 ppm

Pulse Angle: 30°

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096 (or more, depending on sample concentration)

Decoupling: Proton broadband decoupling.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

Sample Preparation:
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Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium

bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder

is obtained.

Place a portion of the powder into a pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

functional groups (e.g., N-H, C-H, C=O, C-O).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for solid samples.

Heat the probe to volatilize the sample into the ion source.

Ionization and Analysis:
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Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Accelerate the resulting positively charged ions into the mass analyzer.

Separate the ions based on their mass-to-charge ratio (m/z).

Data Interpretation:

Identify the molecular ion peak ([M]⁺• or in this case, likely the free base [M-HCl]⁺•).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Propose fragmentation pathways consistent with the observed spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like methyl trans-4-aminocyclohexanecarboxylate hydrochloride.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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